molecular formula C20H26N4OS B11495113 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11495113
M. Wt: 370.5 g/mol
InChI Key: JHMAJDUSFWQSAB-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the quinoline core and the incorporation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(dimethylamino)-4-phenyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(dimethylamino)-4-(2-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific structural features, such as the presence of the 2,5-dimethylthiophen-3-yl group. This structural variation can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H26N4OS/c1-11-7-13(12(2)26-11)17-14(10-21)19(22)24(23(5)6)15-8-20(3,4)9-16(25)18(15)17/h7,17H,8-9,22H2,1-6H3

InChI Key

JHMAJDUSFWQSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N(C)C)N)C#N

Origin of Product

United States

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